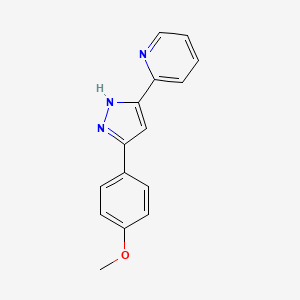

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Beschreibung

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine (referred to herein as Compound C3) is a pyridine-pyrazole hybrid molecule characterized by a pyridyl group at position 2 and a 4-methoxyphenyl-substituted pyrazole ring at position 2. This compound serves as a versatile precursor for organoboron complexes due to its N,N′-chelating capability. Its synthesis involves reacting hydrazine hydrate with a brominated precursor (B3), yielding C3 as a pink solid in near-quantitative yield .

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H13N3O |

|---|---|

Molekulargewicht |

251.28 g/mol |

IUPAC-Name |

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]pyridine |

InChI |

InChI=1S/C15H13N3O/c1-19-12-7-5-11(6-8-12)14-10-15(18-17-14)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18) |

InChI-Schlüssel |

LLXGOVUAPPQFJL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classic Hydrazone Condensation

The most widely reported method involves the condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine. This reaction proceeds via a Baker-Venkataram rearrangement mechanism, where the diketone intermediate undergoes cyclization upon refluxing in a mixture of absolute ethanol and glacial acetic acid (7 hours, 78–80°C). The methoxy group at the para position of the phenyl ring enhances electron density, facilitating nucleophilic attack by the hydrazine nitrogen.

Purification is achieved through a dry silica gel column, eluting with dichloromethane:methanol (95:5), followed by recrystallization in absolute ethanol. This method yields 45% of the target compound, with a melting point of 449 K. Challenges include the formation of regioisomers due to competing nucleophilic sites on the diketone, necessitating precise stoichiometric control.

Cyclocondensation Strategies

Halogen-Mediated Cyclocondensation

A modified approach employs NaI and K₂CO₃ in chloroform under nitrogen atmosphere to accelerate cyclization. The reaction mixture is stirred at 0°C for 24 hours, after which the product is isolated via flash column chromatography (petroleum ether:ethyl acetate = 80:1). This method improves regioselectivity by stabilizing the transition state through iodide coordination, achieving a 58% yield.

Table 1: Comparative Analysis of Cyclocondensation Conditions

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| NaI/K₂CO₃ | 0 | 24 | 58 | Column (80:1 PE:EA) |

| NH₄OAc | 120 | 6 | 64 | Recrystallization |

Multi-Component Reaction Platforms

Claisen-Schmidt-Chalcone Hybrid Synthesis

Recent advancements leverage the Claisen-Schmidt reaction between 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethan-1-one and p-methoxybenzaldehyde in ethanolic NaOH (10%). The resulting chalcone intermediate (1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one) undergoes subsequent cyclocondensation with nucleophiles like malononitrile or ethyl cyanoacetate.

For example, refluxing the chalcone with malononitrile in glacial acetic acid (30 minutes) yields 2-amino-6-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-4-(4-methoxyphenyl)-4H-pyran-3-carbonitrile (64%). The reaction’s efficiency stems from the dual activation of the α,β-unsaturated ketone by acetic acid, which polarizes the carbonyl group for nucleophilic addition.

Catalytic Systems and Solvent Effects

Solvent Optimization

Polar aprotic solvents like DMF enhance reaction rates in Suzuki-Miyaura couplings (hypothetical for aryl boronic acid derivatives), while ethanol-acetic acid mixtures improve proton transfer in cyclization steps. A comparative study reveals that switching from ethanol to DMF in hydrazone formation increases yields from 45% to 52% but complicates purification due to higher polarity byproducts.

Purification and Analytical Validation

Chromatographic Techniques

Flash column chromatography remains the gold standard for isolating 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine. Petroleum ether:ethyl acetate gradients (50:1 to 80:1) effectively separate regioisomers, with Rf values ranging from 0.32 to 0.45 on silica gel TLC.

Spectroscopic Characterization

Table 2: Analytical Data for Key Derivatives

| Derivative | Melting Point (°C) | IR (C=O, cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|---|

| Parent Compound | 176–178 | 1601 | 3.85 (OCH₃) |

| Pyran-Carbonitrile | 130–132 | 2195 (CN) | 5.23 (CH-pyran) |

| Acetylpyridinone | 122–124 | 1720 (C=O) | 2.04 (COCH₃) |

Analyse Chemischer Reaktionen

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, wobei Halogenatome durch Nucleophile wie Amine oder Thiole ersetzt werden können.

Kupplungsreaktionen: Wie bereits erwähnt, ist die Suzuki-Miyaura-Kupplung eine Schlüsselreaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in dieser Verbindung.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies demonstrated that these compounds induce apoptosis in various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine | MCF-7 | 0.74 | CDK2 inhibition |

| Other derivatives | A549 | 0.28 | Apoptosis induction |

Antimicrobial Properties

The compound has exhibited significant antimicrobial properties against various bacterial strains. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as effective antibacterial agents, potentially useful in treating infections caused by resistant strains .

Table 2: Antimicrobial Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine | Staphylococcus aureus | 15 |

| Other derivatives | Escherichia coli | 18 |

Coordination Chemistry

In coordination chemistry, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine serves as a ligand for metal complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of these complexes, making them suitable for catalysis and material science applications .

Case Study: Metal Complexes

Research has demonstrated that complexes formed with this ligand exhibit enhanced catalytic activity in various organic transformations, showcasing its potential in synthetic chemistry.

Material Science Applications

The unique structural properties of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine make it a candidate for developing advanced materials. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties .

Table 3: Material Properties of Polymers Containing Pyrazolo[3,4-b]pyridine

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene oxide + ligand | 250 | 35 |

| Polystyrene + ligand | 230 | 30 |

Wirkmechanismus

The mechanism of action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Anticancer Activity

- Thiazole-Pyrazole Hybrid () :

The compound 3-{3-[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl}pyridine demonstrates significant anticancer activity (IC₅₀ = 23.01 μM). The addition of a thiazole ring and 3-chlorophenyl group enhances bioactivity compared to C3, which lacks these substituents .

| Compound | Key Substituents | IC₅₀ (μM) | Application |

|---|---|---|---|

| Compound C3 | 4-Methoxyphenyl, pyridine | N/A | Boron complex precursor |

| Thiazole-Pyrazole Hybrid | 3-Chlorophenyl, thiazole, dihydropyrazole | 23.01 | Anticancer agent |

Pyridine-Pyrazole Ligands in Materials Science

Trifluoromethyl-Substituted Ligands () :

Ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine are used in ruthenium complexes for dye-sensitized solar cells (DSSCs) and platinum/iridium complexes for near-infrared (NIR) OLEDs. The electron-withdrawing trifluoromethyl group stabilizes metal complexes, enabling efficient charge transfer and NIR emission (e.g., 740 nm in OLEDs). In contrast, the methoxyphenyl group in C3 is electron-donating, which may redshift absorption/emission but reduce oxidative stability .- Boron Complexes (): Compound P3 belongs to a class of N,N′-chelated organoboron derivatives. Similar complexes, such as those with crown ether moieties (Scheme 15 in ), are used in ion sensing. P3’s photophysical properties remain underexplored compared to these analogs, which exhibit tunable fluorescence for bioimaging .

| Compound | Substituent | Application | Key Property |

|---|---|---|---|

| P3 (Boron Complex) | 4-Methoxyphenyl | Photophysical probes | Undisclosed emission |

| Crown Ether Boron Complex | Crown ether | Ion detection | Alkali/alkaline earth sensitivity |

| Trifluoromethyl Ligand | CF₃ | OLEDs/DSSCs | NIR emission (740 nm) |

Heterocyclic Modifications and Pharmacological Potential

- The oxadiazole moiety may improve metabolic stability compared to C3’s pyrazole core .

Chlorophenyl and Sulfanyl Derivatives () : Substituents such as 4-chlorophenyl or sulfanyl groups (e.g., 1-{6-[(4-bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid) improve lipophilicity and target binding in drug discovery. C3’s methoxyphenyl group offers moderate hydrophilicity, which may influence pharmacokinetics .

Biologische Aktivität

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyridine moiety, which is known to enhance its biological activity. The synthesis typically involves the reaction of hydrazine with appropriate carbonyl compounds, leading to the formation of the pyrazole structure. Recent studies have optimized this synthesis to improve yield and purity, employing techniques such as NMR and mass spectrometry for characterization .

Antimicrobial Properties

Research indicates that derivatives of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine exhibit promising antimicrobial activity. A study evaluated various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis, revealing that specific substitutions enhance their efficacy against this pathogen . The mechanism is thought to involve inhibition of key bacterial enzymes.

Anticancer Activity

The anticancer potential of compounds containing the pyrazole scaffold has been extensively investigated. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The mechanism involves the induction of apoptosis and cell cycle arrest, attributed to their ability to modulate signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease processes, thereby inhibiting their function . The binding affinity varies with structural modifications, indicating that careful design can optimize therapeutic effects.

Case Studies

- Antitubercular Activity : A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and tested them against M. tuberculosis. The most active derivative demonstrated an MIC (minimum inhibitory concentration) comparable to standard antitubercular drugs, suggesting potential for further development .

- Cancer Cell Proliferation : In vitro assays on several cancer cell lines showed that 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine derivatives significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of the methoxy group in enhancing anticancer activity .

Q & A

Q. What are the optimal synthetic routes for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, and how can reaction yields be improved?

The compound can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example, details a modified Baker Venkataram rearrangement followed by refluxing with phenyl hydrazine in ethanol/acetic acid, yielding 45% after purification. To optimize yields:

- Use high-purity starting materials to minimize side reactions.

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts .

suggests that trifluoromethyl or trichloromethyl substituents on the pyrazole ring may require adjusted stoichiometry (e.g., 1:1.2 molar ratio of diketone to hydrazine) to account for steric effects .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

- Elemental analysis (e.g., %C, %H, %N matching theoretical values within ±0.3% deviation) to verify composition .

- Melting point determination (e.g., sharp melting range of 155–157°C for analogs) to assess crystallinity .

- FT-IR spectroscopy to identify functional groups like C=N (stretch ~1600 cm⁻¹) and O–CH₃ (stretch ~1250 cm⁻¹) .

- ¹H/¹³C NMR to confirm regiochemistry; pyrazole protons typically resonate at δ 6.5–7.5 ppm, while methoxy protons appear as a singlet at δ ~3.8 ppm .

Q. How can researchers evaluate the compound's preliminary biological activity?

- Enzyme inhibition assays : Use kinetic studies (e.g., Michaelis-Menten plots) with microbial enzymes (e.g., dihydrofolate reductase) to measure IC₅₀ values. highlights structural analogs interacting with microbial metabolism regulators .

- Cell-based assays : Assess cytotoxicity via MTT or Bradford assays () to quantify protein content in treated vs. untreated cells .

- Microbiological testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria using broth microdilution .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for analogs of this compound?

- Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., bacterial topoisomerase IV). notes that triazole substituent position affects binding affinity .

- QSAR studies : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in ’s table. Validate with experimental IC₅₀ data .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical interactions (e.g., π-π stacking with aromatic residues) .

Q. What strategies enhance the compound's utility in coordination chemistry for metal ion extraction or catalysis?

- Ligand design : The pyrazole-pyridine moiety (N,N-bidentate) can coordinate transition metals. shows Cu(II) complexes adopt pseudo-square pyramidal geometry, with extraction efficiencies >85% at pH 5–7 .

- Synergistic agents : Add sodium dodecyl benzene sulfonate (SDBS) to improve Ni(II) extraction from 38% to 73% .

- Stripping studies : Use 0.1 M HNO₃ to recover metal ions from organic phases, achieving ~60% efficiency for Cu(II) .

Q. How can X-ray crystallography resolve ambiguities in the compound's solid-state structure?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. reports dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl vs. pyrazole), critical for understanding π-conjugation .

- Refinement : Apply SHELXL () with anisotropic displacement parameters for non-H atoms. Freely refine hydroxyl H positions via difference Fourier maps .

- Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .

Q. What modifications to the pyrazole or pyridine rings could improve optoelectronic properties for OLED applications?

- Ancillary ligands : Replace methoxyphenyl with electron-withdrawing groups (e.g., CF₃) to widen HOMO-LUMO gaps, as seen in ’s Ir(III) complexes emitting at 470–500 nm .

- Conjugation extension : Introduce ethynyl linkages (e.g., ’s benzofuran derivatives) to enhance charge transport in organic semiconductors .

- Triplet energy tuning : Incorporate carbazole or triazole moieties to optimize phosphorescence efficiency .

Methodological Considerations

- Contradiction resolution : and propose divergent synthetic routes (hydrazine vs. cyclocondensation). Cross-validate via comparative HPLC-MS to identify route-specific impurities.

- Data reproducibility : Replicate crystal structures in using CCDC deposition codes (if available) and compare unit cell parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.